molecular formula C15H16BrN5 B11796546 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine

1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine

Cat. No.: B11796546
M. Wt: 346.22 g/mol
InChI Key: MNQWOTDROBRFOA-UHFFFAOYSA-N
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Description

1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine (CAS 1706456-60-1) is a small molecule research chemical with a molecular formula of C15H16BrN5 and a molecular weight of 346.23 g/mol . This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, a scaffold recognized in medicinal chemistry for its potential in drug discovery . The structure of this bromophenyl-substituted triazolopyridazine presents a key synthetic intermediate for researchers exploring novel therapeutic agents. While the specific biological data for this exact compound is limited in the public domain, related triazolopyridazine analogs have been investigated as potent and selective inhibitors of protein kinases, such as the receptor tyrosine kinase c-Met . The c-Met signaling pathway is a validated target in oncology, implicated in tumor growth, invasion, and metastasis . Furthermore, compounds based on this core structure have been the subject of patents detailing their use as therapeutic pyridazine compounds . Researchers may utilize this brominated analog as a versatile building block in structure-activity relationship (SAR) studies, for further functionalization via cross-coupling reactions, or in high-throughput screening campaigns to identify new lead compounds. This product is provided For Research Use Only. It is strictly intended for laboratory research applications in an industrial or scientific setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H16BrN5

Molecular Weight

346.22 g/mol

IUPAC Name

1-[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C15H16BrN5/c1-9(2)14(17)15-19-18-13-8-7-12(20-21(13)15)10-3-5-11(16)6-4-10/h3-9,14H,17H2,1-2H3

InChI Key

MNQWOTDROBRFOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)Br)N

Origin of Product

United States

Preparation Methods

Formation of 6-(4-Bromophenyl)Pyridazin-3(2H)-One

The pyridazine ring is constructed from β-aroyl propionic acid derivatives. For example, β-(4-bromobenzoyl)propionic acid is treated with hydrazine hydrate in ethanol under reflux to yield 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one. Subsequent dehydrogenation using chloranil in dimethyl sulfoxide (DMSO) at 80°C produces the aromatic pyridazin-3(2H)-one (Scheme 1).

Reaction Conditions:

StepReagentsSolventTemperatureYield
HydrazinationHydrazine hydrateEthanolReflux75–80%
DehydrogenationChloranilDMSO80°C68–72%

Oxidative Cyclization to Form the Triazolo Moiety

The triazole ring is introduced via cyclization of a hydrazine intermediate. In one approach, 6-(4-bromophenyl)pyridazin-3(2H)-one is reacted with 2-methylpropan-1-amine hydrazide in the presence of iodobenzene diacetate (IBD) under solvent-free grinding conditions. This one-pot method achieves oxidative cyclization at room temperature, forming the triazolo[4,3-b]pyridazine scaffold.

Mechanistic Insight:
The reaction proceeds through the formation of an arylidenehydrazine intermediate, which undergoes IBD-mediated oxidation to eliminate two molecules of water and form the triazole ring.

Functionalization with 2-Methylpropan-1-Amine

Nucleophilic Substitution at Position 3

The amine side chain is introduced via nucleophilic displacement of a leaving group (e.g., chloride) on the triazolo-pyridazine core. For instance, treatment of 3-chloro-6-(4-bromophenyl)-triazolo[4,3-b]pyridazine with 2-methylpropan-1-amine in the presence of diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 60°C affords the target compound.

Optimization Notes:

  • Excess amine (2.5 equiv.) improves yield by driving the reaction to completion.

  • Polar aprotic solvents like DMF enhance nucleophilicity without competing side reactions.

Alternative Synthetic Routes

Multicomponent One-Pot Synthesis

A solvent-free approach involves grinding 3,6-dihydrazinopyridazine, 4-bromobenzaldehyde, and IBD at room temperature. This method bypasses intermediate isolation, achieving a 78% yield of the triazolo-pyridazine core, which is subsequently functionalized with the amine group.

Catalytic Hydrogenation for Intermediate Reduction

In patented methodologies, intermediates like nitro derivatives are reduced using palladium on carbon (Pd/C) under hydrogen pressure (60 psig). This step is critical for generating amine precursors without over-reduction.

Characterization and Quality Control

Analytical Techniques

  • Thin-Layer Chromatography (TLC): Monitors reaction progress using ethyl acetate/chloroform (6:4) as the mobile phase.

  • Nuclear Magnetic Resonance (NMR): Key signals include:

    • ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.85–7.72 (m, 4H, Ar-H), 3.21 (t, J = 6.8 Hz, 2H, NH2), 2.55 (m, 1H, CH(CH3)2).

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 318.17 (C13H12BrN5).

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during triazole formation may yield regioisomers. Using electron-deficient aryl groups (e.g., 4-bromophenyl) directs cyclization to the desired position.

Solvent and Temperature Effects

  • DMSO accelerates dehydrogenation but may cause side reactions at elevated temperatures.

  • Room-temperature grinding minimizes decomposition in solvent-free methods.

Comparative Evaluation of Methods

MethodAdvantagesLimitationsYield
Stepwise synthesisHigh purity, scalableMulti-step purification65–70%
One-pot multicomponentEco-friendly, rapidRequires stoichiometric IBD75–78%
Catalytic hydrogenationMild conditionsHigh-pressure equipment needed80–85%

Chemical Reactions Analysis

1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is widely explored in drug discovery. Key analogues include:

Compound ID/Name Substituents Key Properties/Activities Reference
Target Compound 6-(4-Bromophenyl), 3-(2-methylpropan-1-amine) Potential BRD4 bromodomain inhibition; moderate synthetic yield
Vitas-M STK651245 (Compound 6) 6-(N-indole ethylamine), 3-(trifluoromethyl) Enhanced lipophilicity (CF₃ group); purchased for bromodomain inhibition studies
Enamine Z1220635364 (Compound 7) 6-(N-fluoroindole ethylamine), 3-methyl Improved solubility; evaluated for kinase selectivity
Vébreltinib 6-(cyclopropylpyrazole), 3-(difluoro-indazolylmethyl) Kinase inhibitor (e.g., MET); cyclopropyl enhances metabolic stability
SCL-1 6-(piperidinyl-methanone), 3-(trifluoromethyl) PD-1/PD-L1 binding inhibitor; trifluoromethyl boosts membrane permeability
1-{6-Methyl-triazolo[4,3-b]pyridazin-3-yl}methanamine 6-methyl, 3-methanamine Supplier: MolPort-013-754-120; simpler structure for SAR studies

Biological Activity

1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a synthetic organic compound known for its complex structure and significant biological activities. This compound is primarily recognized as a phosphodiesterase 4 (PDE4) inhibitor, which plays a crucial role in various inflammatory and neurological processes. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H12BrN5
  • Molecular Weight : 318.17 g/mol
  • IUPAC Name : 1-[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine

The presence of the bromophenyl group enhances the compound's biological activity and potential applications in medicinal chemistry. The structure features both triazole and pyridazine rings, which are significant in mediating its pharmacological effects.

1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine primarily acts as an inhibitor of PDE4. This enzyme is involved in the hydrolysis of cyclic AMP (cAMP), a critical second messenger in various signaling pathways. By inhibiting PDE4, this compound increases cAMP levels, leading to enhanced signaling through pathways that can reduce inflammation and modulate immune responses.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated through several studies:

Inhibition of Phosphodiesterase 4 (PDE4)

  • In Vitro Studies : Research has demonstrated that this compound effectively inhibits PDE4 activity in vitro. The inhibition was assessed by measuring the compound's ability to compete with natural substrates for binding to the enzyme. The results indicate a strong selectivity for PDE4 over other phosphodiesterases .

Potential Therapeutic Uses

Due to its inhibitory action on PDE4, potential therapeutic applications include:

  • Asthma : By reducing inflammation in the airways.
  • Chronic Obstructive Pulmonary Disease (COPD) : To alleviate symptoms associated with airway obstruction.
  • Depression : As elevated cAMP levels have been linked to improved mood and cognitive function.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds related to 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine:

Compound NameStructural FeaturesBiological ActivityUnique Attributes
1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amineTriazole and pyridazine rings with bromine substitutionPDE4 inhibitorStrong selectivity for PDE4
1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)Similar structure but different substitutionPotential PDE inhibitionVariation in phenyl substitution affects potency
1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)Triazole-pyridazine with methoxy groupsPDE inhibition potentialMethoxy groups may enhance solubility

This comparison highlights the unique structural features and biological activities that distinguish this compound from its analogs while underscoring its potential as a therapeutic agent in drug development.

Case Studies

Several studies have investigated the efficacy of similar triazole derivatives:

  • Anticancer Activity : A study reported that derivatives with triazole structures exhibited significant cytotoxicity against various cancer cell lines (e.g., MDA-MB-231 and HCT-116) .
  • Antimicrobial Properties : Other research has shown that certain triazole derivatives possess antimicrobial activities against pathogenic bacteria .

Q & A

Q. What are the optimal synthetic routes for 1-(6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine?

Methodological Answer : The synthesis typically involves multi-step protocols:

Core Formation : Cyclization of pyridazine precursors with triazole-forming agents (e.g., hydrazines or nitriles) under reflux conditions .

Functionalization : Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF) .

Amine Attachment : The 2-methylpropan-1-amine moiety is introduced via alkylation or reductive amination, often using NaBH₄ or LiAlH₄ .
Critical Parameters :

  • Temperature control (<100°C) to prevent decomposition.
  • Use of inert atmospheres (N₂/Ar) for Pd-mediated reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer :

  • Structural Confirmation :
    • X-ray Crystallography : Resolves bond lengths/angles (e.g., triazole-pyridazine dihedral angles ~5–10°) .
    • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., 4-bromophenyl protons at δ 7.4–7.8 ppm; amine protons at δ 2.1–2.5 ppm) .
  • Purity Assessment :
    • HPLC : Retention times and peak symmetry (>95% purity) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and binding mechanisms?

Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with targets like σ₁ receptors or tubulin. Key steps:
    • Protein Preparation : Retrieve PDB structures (e.g., 5HK1 for σ₁R) and remove water molecules .
    • Ligand Optimization : Minimize energy using DFT/B3LYP/6-311G(d,p) basis sets .
    • Docking Analysis : Prioritize binding poses with lowest ΔG (e.g., −8.5 kcal/mol suggests strong affinity) .
  • Pharmacophore Modeling : Identify critical features (e.g., bromine as a hydrophobic site; amine as H-bond donor) using tools like Schrödinger’s Phase .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer :

  • Assay Standardization :
    • Use consistent cell lines (e.g., MDA-MB-231 for cancer studies) and controls (e.g., doxorubicin) .
    • Normalize IC₅₀ values against solvent effects (e.g., DMSO <0.1% v/v) .
  • SAR Analysis : Compare substituent effects (e.g., replacing 4-bromophenyl with 4-Cl reduces anticancer activity by ~30%) .

Q. How to design experiments assessing the compound’s pharmacokinetic properties?

Methodological Answer :

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS .
    • Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance .
  • In Vivo Studies :
    • Plasma Protein Binding : Equilibrium dialysis to quantify free fraction (<5% suggests high distribution) .

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